molecular formula C13H11ClFN3O3S2 B2879729 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide CAS No. 2034262-04-7

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2879729
CAS No.: 2034262-04-7
M. Wt: 375.82
InChI Key: YPOMWUKLNMANGA-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide features a benzo[c][1,2,5]thiadiazole core substituted with 6-fluoro and 1,3-dimethyl groups, along with a sulfone moiety (2,2-dioxido). The thiophene-2-carboxamide group is attached via an amide linkage.

Properties

IUPAC Name

5-chloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O3S2/c1-17-9-5-7(15)8(6-10(9)18(2)23(17,20)21)16-13(19)11-3-4-12(14)22-11/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOMWUKLNMANGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(S3)Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects based on available research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H13ClFN3O3S
  • Molecular Weight : 369.8 g/mol
  • Structural Features :
    • Contains a thiophene and thiadiazole moiety.
    • Substituted with chlorine and fluorine atoms which may enhance its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation :
    • The compound was tested against various cancer cell lines using the MTT assay to determine the IC50 values (the concentration required to inhibit cell growth by 50%).
    • Preliminary results suggest that it may act on the WNT/β-catenin signaling pathway, which is crucial in regulating cell growth and differentiation .

Enzyme Inhibition

The compound's structural features suggest potential interactions with key enzymes:

  • Carbonic Anhydrase Inhibition :
    • Similar compounds have been reported to inhibit carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance in tissues. Inhibition of CA could lead to therapeutic effects in conditions like glaucoma or edema.
  • Cyclooxygenase (COX) Inhibition :
    • Thiazole derivatives have shown varying degrees of COX inhibition, which is significant for anti-inflammatory therapies. The biological activity of these compounds often correlates with their ability to inhibit COX enzymes .

Case Studies and Research Findings

StudyFindings
In Vitro Studies on Anticancer Activity The compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 10 µM .
Enzyme Activity Assays Compounds structurally related to this compound were shown to inhibit carbonic anhydrase activity by up to 80% at concentrations below 100 µM .
COX Inhibition Studies Inhibitory activity against COX-1 and COX-2 was observed with some derivatives showing over 90% inhibition at higher concentrations .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles:
  • Target Compound : Benzo[c][1,2,5]thiadiazole with sulfone (2,2-dioxido) and dimethyl groups.
  • : Benzo[c][1,2,5]thiadiazole with 3-methyl and ethyl linker to thiophene carboxamide .
  • : Thiazole core with 5-chloro and 2,4-difluorobenzamide substituents .
  • : Thiazole linked to thiophene carboxamide with benzyl substituents .
Substituent Effects:
  • Halogens : The 5-chloro and 6-fluoro groups in the target compound enhance electrophilicity and metabolic stability, similar to ’s 2,4-difluorobenzamide .
  • Sulfone Group: The 2,2-dioxido moiety increases polarity and solubility compared to non-sulfonated analogs (e.g., ) .
Anticancer Potential:
  • : Thiadiazole derivatives (e.g., compound 7b) show IC50 values of 1.61 µg/mL against HepG-2 cells .
  • : N-(5-R-benzyl-thiazol-2-yl)thiophene carboxamides exhibit cytotoxic effects (e.g., compound 5f) .
  • Target Compound : The dimethyl and sulfone groups may improve membrane permeability and target binding compared to simpler thiazoles.
Enzyme Inhibition:
  • : Thiazole carboxamides inhibit PFOR enzyme via hydrogen bonding (N–H⋯N interactions) .
  • : Thiadiazole-2-carboxamides show 50–60% inhibition at 50 µg/mL .

Physicochemical Properties

Property Target Compound*
Molecular Formula C₁₄H₁₂ClFN₃O₃S₂ C₁₄H₁₃ClFN₃O₃S₂ C₁₀H₆ClF₂N₂O₂S
Molecular Weight (g/mol) ~395.8 389.84 290.68
Key Substituents Cl, F, Me₂, SO₂ Cl, F, Me, SO₂, ethyl Cl, F₂, benzamide
Solubility Moderate (polar SO₂) Low (ethyl group) Low (non-polar benzamide)

*Estimated based on structural analogs.

Pharmacokinetic Considerations

  • Lipophilicity : The target’s dimethyl groups may increase logP compared to ’s ethyl-linked analog, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine substituents (common in ) reduce cytochrome P450-mediated degradation .

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